N-butylpyridin-3-amine
Overview
Description
N-butylpyridin-3-amine is an organic compound with the molecular formula C₉H₁₄N₂ It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butylpyridin-3-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of pyridine with butylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
C5H5N+C4H9NH2→C9H14N2+H2O
Another method involves the reductive amination of pyridine-3-carbaldehyde with butylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reactions but is optimized for large-scale production with controlled temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-butylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: this compound N-oxide.
Reduction: Various reduced amine derivatives.
Substitution: Compounds with different functional groups replacing the butyl group.
Scientific Research Applications
N-butylpyridin-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butylpyridin-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
N-butylpyridin-3-amine can be compared with other pyridine derivatives, such as:
- N-methylpyridin-3-amine
- N-ethylpyridin-3-amine
- N-propylpyridin-3-amine
These compounds share a similar pyridine core but differ in the length and nature of the alkyl group attached to the nitrogen atom. This compound is unique due to its specific butyl group, which can influence its reactivity and applications.
Properties
IUPAC Name |
N-butylpyridin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-7-11-9-5-4-6-10-8-9/h4-6,8,11H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGVVRABHWIOBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314387 | |
Record name | N-Butyl-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25560-11-6 | |
Record name | N-Butyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25560-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butyl-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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